3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H11BrCl2O and its molecular weight is 358.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to 3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one have been synthesized and structurally analyzed, revealing insights into their molecular geometry and intermolecular interactions. For instance, (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and its derivatives have been synthesized, showcasing interesting dihedral angles and intramolecular hydrogen bonds, which contribute to the stability of their crystal structure through weak intermolecular interactions. Hirshfeld surfaces analysis further quantifies these interactions and provides insights into their potential applications in material science (Salian et al., 2018).
Nonlinear Optical (NLO) Properties and Semiconductor Applications
Chalcone derivatives, including those similar to the compound , have been studied for their optical and charge transport properties. These studies highlight their potential in semiconductor devices due to their impressive linear, second, and third-order nonlinear optical properties. The charge transfer integrals suggest that these compounds are promising materials for n-type organic semiconductor devices, indicating their suitability for a variety of optoelectronic applications (Shkir et al., 2019).
Antimicrobial and Antipathogenic Properties
Certain derivatives of this compound have demonstrated significant antimicrobial and antipathogenic activities. This includes the activity against common pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, especially when the derivatives have specific halogenated phenyl groups. This suggests their potential as foundational structures for developing new antimicrobial agents with effective antibiofilm properties (Limban et al., 2011).
Antifungal Activities
Derivatives of the compound have been evaluated for antifungal activities against a range of yeast and mold species, particularly Aspergillus spp., and have demonstrated broad-spectrum in vitro activity. The distinct efficacy of different derivatives against various strains highlights their potential in developing novel antifungal agents, especially considering their relatively low cytotoxicity and acute toxicity (Buchta et al., 2004).
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNIWYXQZPZEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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